molecular formula C26H27N5O4 B11465519 1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione

1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione

Cat. No.: B11465519
M. Wt: 473.5 g/mol
InChI Key: JZTUUOHGGKRAJU-UHFFFAOYSA-N
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Description

1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core diazepino[1,2-g]purine structure, followed by the introduction of the methyl, oxobutan-2-yl, and phenoxyphenyl groups through various organic reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Various substitution reactions can occur, especially at the phenoxyphenyl group, using reagents like halogens or alkylating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain functional groups.

Scientific Research Applications

1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:

    1-methyl-3-(3-oxobutan-2-yl)-10-(4-methoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione: This compound has a methoxy group instead of a phenoxy group, which may alter its chemical and biological properties.

    1-methyl-3-(3-oxobutan-2-yl)-10-(4-chlorophenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione:

These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.

Properties

Molecular Formula

C26H27N5O4

Molecular Weight

473.5 g/mol

IUPAC Name

1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

InChI

InChI=1S/C26H27N5O4/c1-17(18(2)32)31-24(33)22-23(28(3)26(31)34)27-25-29(15-7-8-16-30(22)25)19-11-13-21(14-12-19)35-20-9-5-4-6-10-20/h4-6,9-14,17H,7-8,15-16H2,1-3H3

InChI Key

JZTUUOHGGKRAJU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C

Origin of Product

United States

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